molecular formula C8H15NO B2640504 1-(Oxan-2-yl)cyclopropan-1-amine CAS No. 1509050-20-7

1-(Oxan-2-yl)cyclopropan-1-amine

Cat. No.: B2640504
CAS No.: 1509050-20-7
M. Wt: 141.214
InChI Key: MVOIHERNYYMKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-2-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is characterized by the presence of a cyclopropane ring attached to an oxane (tetrahydropyran) ring and an amine group

Scientific Research Applications

1-(Oxan-2-yl)cyclopropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its amine functionality.

    Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 1-(Oxan-2-yl)cyclopropan-1-amine includes several hazard statements: H227, H302, H314, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms .

Preparation Methods

The synthesis of 1-(Oxan-2-yl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of an oxane derivative followed by amination. The reaction conditions typically include the use of a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent, and the subsequent introduction of the amine group using reagents like ammonia or primary amines . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Oxan-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopropane ring provides structural rigidity, which can influence the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

1-(Oxan-2-yl)cyclopropan-1-amine can be compared with other similar compounds such as:

    Cyclopropylamine: Lacks the oxane ring, making it less structurally complex.

    Oxan-2-ylamine: Lacks the cyclopropane ring, resulting in different reactivity and binding properties.

    Cyclopropan-1-amine: Similar to cyclopropylamine but with different substitution patterns.

The uniqueness of this compound lies in its combination of the cyclopropane and oxane rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(oxan-2-yl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(4-5-8)7-3-1-2-6-10-7/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOIHERNYYMKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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